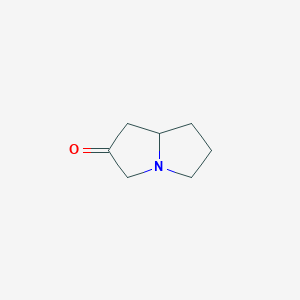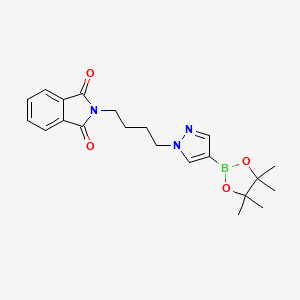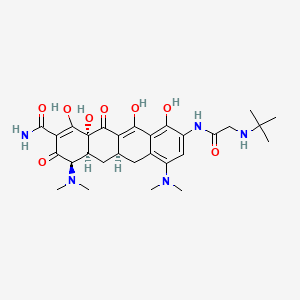
2(1H)-Quinolinone, 8-bromo-6-methyl-
Overview
Description
2(1H)-Quinolinone, 8-bromo-6-methyl- is a heterocyclic compound that has been studied extensively due to its potential applications in various fields of science. This compound is a derivative of the quinoline family and is characterized by the presence of two nitrogen atoms in the ring structure. It is a colorless, volatile liquid that is insoluble in water. In recent years, this compound has been investigated for its use as a pharmaceutical agent, as well as for its potential as a synthetic intermediate in organic synthesis.
Scientific Research Applications
Intermediate for Synthesis of Other Quinoline Derivatives
“8-bromo-6-methylquinolin-2(1h)-one” is a useful intermediate for the synthesis of other quinoline derivatives . Quinoline derivatives have a wide range of applications in various fields, including medicinal chemistry, due to their versatile properties.
Suzuki–Miyaura Coupling
This compound could potentially be used in Suzuki–Miyaura coupling reactions . The Suzuki–Miyaura coupling is a type of palladium-catalyzed cross-coupling reaction, used widely in organic chemistry to form carbon-carbon bonds. The reaction conditions are mild and functional group tolerant, making it a popular choice for creating complex molecules.
Synthesis of Alkaloids, Fungicides, Biocides, and Virucides
Quinoline derivatives, which can be synthesized from “8-bromo-6-methylquinolin-2(1h)-one”, are used in the synthesis of alkaloids, fungicides, biocides, virucides, and rubber chemicals . These compounds have a broad range of applications in agriculture and industry.
Flavoring Agents
Quinoline derivatives can also be used as flavoring agents . These compounds can contribute to the taste and aroma of various food products.
Pharmaceutical Applications
Quinoline and its derivatives have been found to exhibit a wide range of biological activities and are part of many therapeutic drugs . They play a major role in the field of medicinal chemistry.
Industrial Applications
Quinoline is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .
properties
IUPAC Name |
8-bromo-6-methyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-6-4-7-2-3-9(13)12-10(7)8(11)5-6/h2-5H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOZMOZRUUYEPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC(=O)C=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinolinone, 8-bromo-6-methyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-carboxylic acid](/img/structure/B3322118.png)
![7-(4-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B3322133.png)







